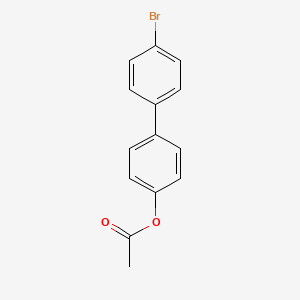

4-Acetoxy-4'-bromobiphenyl

Übersicht

Beschreibung

4-Acetoxy-4’-bromobiphenyl is a chemical compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol. It belongs to the benzene class and is commonly used as an intermediate in organic synthesis. This compound is known for its applications in the synthesis of various organic compounds, including pharmaceuticals, dyes, and catalysts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Acetoxy-4’-bromobiphenyl can be synthesized through several methods. One common method involves the acetylation of 4-bromo-4’-hydroxybiphenyl using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 4-Acetoxy-4’-bromobiphenyl often involves large-scale acetylation reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at the 4'-position undergoes nucleophilic substitution under specific conditions.

Key Findings :

-

Fluorination with AgF and Pd/BrettPhos achieves high regioselectivity via solid-state cross-coupling .

-

Suzuki coupling with arylboronic acids under mechanochemical conditions minimizes solvent use while maintaining efficiency .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl structures.

Mechanistic Insights :

-

The bromine atom’s reactivity is enhanced by electron-withdrawing acetoxy groups, facilitating oxidative addition with Pd(0) catalysts .

-

Mechanochemical methods enable efficient coupling of insoluble substrates without traditional solvents .

Hydrolysis of the Acetoxy Group

The acetoxy group undergoes hydrolysis under basic conditions.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Basic Hydrolysis | Reflux, 12 hrs | KOH, Ethanol/Water | 4-Bromo-4'-hydroxybiphenyl | 97% |

Applications :

-

Hydrolysis provides access to phenolic intermediates for further functionalization, such as etherification or oxidation .

Mechanochemical Reactions

Solid-state reactions leverage mechanical force to drive transformations.

| Reaction Type | Conditions | Catalysts | Products | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Ball milling, 30 min | Pd(OAc)₂, DavePhos | 4-Acetoxy-4'-methylbiphenyl | 89% |

Advantages :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H11BrO2

- Molecular Weight : 291.14 g/mol

- Functional Groups : Acetoxy and bromine

The presence of these functional groups allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

Organic Synthesis

4-Acetoxy-4'-bromobiphenyl serves as an important intermediate in the synthesis of complex organic molecules. It is primarily utilized in:

- Synthesis of Pharmaceuticals : The compound can be transformed into various pharmaceutical agents through substitution reactions. For instance, it can be converted into 4-bromo-4'-hydroxybiphenyl, which has potential therapeutic properties.

- Dyes and Pigments : The compound is used in the production of dyes due to its chromophoric properties, contributing to the vibrant colors in various applications.

Biological Applications

In biological research, this compound is employed for:

- Enzyme Studies : It acts as a probe in enzyme-catalyzed reactions, allowing researchers to investigate reaction mechanisms and enzyme kinetics.

- Medicinal Chemistry : Investigations into its potential as a drug precursor highlight its relevance in developing new therapeutic agents. Its derivatives have shown promise in targeting specific biological pathways .

Material Science

The compound's unique properties enable its use in material science:

- Nanotechnology : Research has explored the incorporation of phenolic compounds like this compound into nanoparticles for drug delivery systems, enhancing bioavailability and therapeutic efficacy .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the conversion of this compound into a series of modified biphenyl derivatives that exhibited significant anticancer activity. The derivatives were tested against various cancer cell lines, showing promising results that warrant further investigation into their mechanism of action .

Case Study 2: Enzyme Inhibition Studies

In another research effort, the compound was utilized to study its inhibitory effects on specific enzymes involved in metabolic pathways. The acetoxy group facilitated interactions that enhanced binding affinity, leading to effective inhibition profiles against targeted enzymes .

Wirkmechanismus

The mechanism of action of 4-Acetoxy-4’-bromobiphenyl involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to form 4-bromo-4’-hydroxybiphenyl, which can further interact with enzymes and receptors in biological systems. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Acetoxy-4’-bromobiphenyl is unique due to its combination of acetoxy and bromine functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. The presence of the bromine atom enhances its reactivity in substitution reactions, while the acetoxy group provides a site for further functionalization .

Biologische Aktivität

4-Acetoxy-4'-bromobiphenyl (C14H11BrO2) is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H11BrO2

- Molecular Weight : 293.14 g/mol

- CAS Number : 262369

This compound exhibits various biological activities, primarily due to its structural characteristics that allow interactions with biological macromolecules. The compound can participate in:

- Electrophilic and Nucleophilic Reactions : The bromine atom in the biphenyl structure makes it susceptible to electrophilic substitution, while the acetoxy group can undergo nucleophilic attack.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes, leading to alterations in biochemical pathways. For instance, the compound can affect protein kinases that play crucial roles in cell signaling and regulation.

Anticancer Activity

Studies have indicated that this compound possesses anticancer properties . It has been shown to inhibit cell proliferation in various cancer cell lines. The underlying mechanism involves the modulation of apoptosis pathways and cell cycle arrest .

Antimicrobial Properties

Research highlights its potential as an antimicrobial agent , where it exhibits activity against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, making compounds like this compound attractive for further development .

Toxicological Profile

Despite its promising activities, this compound also presents some toxicological concerns:

- Skin and Eye Irritation : The compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319), necessitating careful handling in laboratory settings .

- Dosage Dependency : The biological effects vary significantly with dosage; lower concentrations may exhibit therapeutic benefits, while higher doses could lead to cytotoxicity.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of this compound on cancer cells, researchers found that treatment led to significant apoptosis in breast cancer cell lines. The compound induced caspase activation, a critical step in the apoptotic pathway, suggesting its potential as a therapeutic agent in cancer treatment.

Eigenschaften

IUPAC Name |

[4-(4-bromophenyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-10(16)17-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPSICDSQWAIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294326 | |

| Record name | 4-Acetoxy-4'-bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84244-98-4 | |

| Record name | [1,1′-Biphenyl]-4-ol, 4′-bromo-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84244-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 95827 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084244984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 84244-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetoxy-4'-bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.